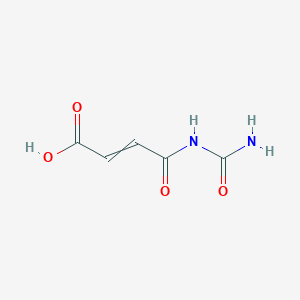

(Z)-4-Oxo-4-ureidobut-2-enoic acid

Description

Historical Perspectives in Biochemical Research

The initial foray into the biochemical significance of maleuric acid can be traced back to the mid-20th century. A key method for its preparation was patented in 1957, indicating its availability for scientific study during that era. By the early 1960s, research had uncovered its potent biological activities. Notably, studies published in 1963 identified maleuric acid as a cytotoxic and anti-mitotic agent, capable of inhibiting cell division. targetmol.com This discovery placed it within the broader context of early cancer research, where scientists were actively screening compounds for their ability to halt the proliferation of tumor cells.

These early investigations were foundational, establishing that maleuric acid could interfere with fundamental cellular processes. The anti-mitotic properties suggested a potential interaction with the cellular machinery responsible for cell cycle progression. However, the precise molecular mechanisms underlying these effects were not fully elucidated at the time, paving the way for future research.

Contemporary Research Significance and Unanswered Questions

In recent years, research on (Z)-4-Oxo-4-ureidobut-2-enoic acid has evolved, with significant findings in two main areas: biopharmaceutical analysis and clinical biomarker discovery.

Modification of Therapeutic Antibodies: A major area of contemporary interest is the identification of maleuric acid as a post-secretional modification on recombinant monoclonal antibodies (mAbs). nih.govnih.gov Monoclonal antibodies are a critical class of therapeutic drugs, and their structural integrity is paramount to their safety and efficacy. The modification of mAbs by maleuric acid contributes to the heterogeneity of the final drug product, which is a critical quality attribute that must be carefully monitored and controlled during manufacturing. nih.govmybiosource.com This modification typically occurs on the N-terminal amine of the light and heavy chains of the antibody. nih.govnih.gov The presence of these acidic variants can alter the charge profile of the antibody, which may impact its stability and biological activity. nih.gov

Clinical Biomarker Potential: More recently, maleuric acid has emerged as a potential biomarker for certain medical conditions. Studies have shown a correlation between the levels of maleuric acid and disease activity in chronic urticaria. nih.gov Furthermore, it has been identified as a biomarker for maleylacetoacetate isomerase deficiency, a rare metabolic disorder. targetmol.com These findings suggest that the metabolic pathways involving maleuric acid may be altered in specific disease states, opening up new avenues for diagnostic and prognostic research.

Unanswered Questions: Despite the progress made, several key questions regarding this compound remain. A significant knowledge gap exists in understanding the precise molecular mechanism of its anti-mitotic activity first observed in the 1960s. The specific cellular targets and pathways that are disrupted by maleuric acid to cause cell cycle arrest are yet to be fully characterized.

In the context of monoclonal antibodies, the exact functional consequences of maleuric acid modification are not entirely understood. While it is known to contribute to charge heterogeneity, further research is needed to determine its specific impact on antibody efficacy, immunogenicity, and long-term stability. Moreover, the enzymatic or chemical pathways leading to the formation of maleuric acid as a modification on proteins in biological systems are not well-defined.

Finally, while its potential as a biomarker is promising, the underlying biochemical pathways that lead to altered levels of maleuric acid in diseases like chronic urticaria and maleylacetoacetate isomerase deficiency require further investigation to validate its clinical utility.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Common Name | Maleuric acid |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Summary of Research Findings

| Research Area | Key Finding | Implication |

| Historical Biochemical Research | Identified as a cytotoxic and anti-mitotic agent in the 1960s. targetmol.com | Placed the compound in the context of early anti-cancer research. |

| Biopharmaceutical Analysis | A post-secretional modification on monoclonal antibodies. nih.govnih.gov | Affects the heterogeneity and quality control of therapeutic drugs. nih.govmybiosource.com |

| Clinical Biomarker Discovery | Potential biomarker for chronic urticaria and maleylacetoacetate isomerase deficiency. targetmol.comnih.gov | May serve as a diagnostic or prognostic tool for specific diseases. |

This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

4-(carbamoylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLGTKSTGSWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878783 | |

| Record name | 2-Butenoic acid, 4-[(aminocarbonyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-45-4 | |

| Record name | 2-Butenoic acid, 4-[(aminocarbonyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathway Elucidation and Metabolic Context of Z 4 Oxo 4 Ureidobut 2 Enoic Acid

Biosynthesis of (Z)-4-Oxo-4-ureidobut-2-enoic Acid

The biosynthesis of this compound is proposed to occur through a series of enzymatic reactions, drawing from common metabolic pools.

Identification of Precursor Molecules

The likely precursors for the biosynthesis of this compound are derived from central carbon metabolism and nitrogen metabolism. The carbon backbone is likely derived from a dicarboxylic acid intermediate of the citric acid cycle, such as succinate (B1194679) or fumarate. The ureido group is proposed to originate from the urea (B33335) cycle or purine (B94841) catabolism.

| Proposed Precursor | Metabolic Origin |

| Succinate/Fumarate | Citric Acid Cycle |

| Urea/Carbamoyl (B1232498) Phosphate (B84403) | Urea Cycle |

| Allantoin (B1664786)/Allantoate (B10759256) | Purine Catabolism nih.gov |

Enzymatic Steps and Catalytic Mechanisms in Biosynthesis

The formation of this compound from its proposed precursors would involve several key enzymatic steps. A hypothetical biosynthetic pathway could involve the following sequence:

Oxidation: A dehydrogenase would catalyze the oxidation of a C4-dicarboxylic acid like succinate to introduce a double bond, forming fumarate.

Hydroxylation: A hydratase could then act on the double bond to introduce a hydroxyl group, forming malate (B86768).

Oxidation: A second dehydrogenase would oxidize the hydroxyl group to a ketone, yielding oxaloacetate.

Ureido Group Transfer: An amidotransferase or a similar enzyme could then catalyze the transfer of a ureido group from a donor molecule, such as carbamoyl phosphate or a downstream product of purine catabolism, to the oxaloacetate. This reaction could proceed via an acyl substitution mechanism. It has been noted that in the biosynthesis of some ureidopeptides, the ureido bond formation can be complex. agarwallab.com

Subcellular Localization of Biosynthetic Pathways

The subcellular localization of these biosynthetic steps is likely compartmentalized. The initial steps involving the citric acid cycle intermediates would occur in the mitochondria . The subsequent transfer of the ureido group could potentially occur in the cytosol or mitochondria , depending on the specific enzymes and transport mechanisms involved. In plants, ureide metabolism is known to be distributed between the peroxisomes and the cytosol. nih.govnih.gov

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound would likely be under tight regulatory control to ensure its production is coordinated with the metabolic state of the cell. Key regulatory mechanisms could include:

Feedback Inhibition: The final product, this compound, may inhibit one of the early enzymes in its biosynthetic pathway.

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes could be regulated by transcription factors that respond to cellular signals, such as the availability of precursors or the presence of cellular stress. For instance, the accumulation of ureides has been observed in some plant species under stress conditions. nih.gov

Allosteric Regulation: The activity of the enzymes could be modulated by the binding of small molecules at sites other than the active site.

Catabolism and Degradation Pathways of this compound

The breakdown of this compound is essential for recycling its constituent atoms and preventing its accumulation.

Identification of Downstream Metabolites

The catabolism of this compound is proposed to proceed via hydrolysis and subsequent entry into central metabolic pathways. The α,β-unsaturated carbonyl structure of the molecule makes it susceptible to nucleophilic attack. wikipedia.orgrsc.org

A plausible catabolic pathway would involve the following steps:

Hydrolysis of the Ureido Group: A urease or a similar hydrolase would cleave the ureido group, releasing urea and forming (Z)-4-oxobut-2-enoic acid.

Reduction of the Double Bond: A reductase could then saturate the carbon-carbon double bond to yield 4-oxobutanoic acid (succinic semialdehyde). nih.gov

Oxidation to Succinate: 4-oxobutanoic acid can then be oxidized by a dehydrogenase to succinate, which can enter the citric acid cycle.

Alternatively, the ureido group could be hydrolyzed by a different set of enzymes, such as those involved in pyrimidine (B1678525) catabolism, which are known to break down ureido compounds. nih.gov

| Proposed Downstream Metabolite | Metabolic Fate |

| Urea | Excreted or enters the urea cycle |

| (Z)-4-Oxobut-2-enoic acid | Further catabolism |

| 4-Oxobutanoic acid | Oxidation to succinate |

| Succinate | Enters the Citric Acid Cycle |

Enzymes Involved in Catabolic Processes

The catabolism of this compound is hypothesized to be a multi-step process involving several key enzymes that act on its distinct functional groups. While direct enzymatic studies on this specific molecule are scarce, a plausible degradation pathway can be constructed by examining the metabolism of structurally analogous compounds.

The primary enzymatic attack is likely directed at the ureido group. An enzyme with ureidopropionase activity is a strong candidate for this initial step. Specifically, beta-ureidopropionase (EC 3.5.1.6) is a well-characterized enzyme in the pyrimidine degradation pathway that catalyzes the hydrolysis of N-carbamoyl-beta-alanine to beta-alanine (B559535), ammonia (B1221849), and carbon dioxide. wikipedia.orguniprot.org Given the structural similarity, it is conceivable that a member of this enzyme family could recognize and hydrolyze the ureido moiety of this compound. Another pertinent enzyme is ureidoacrylate (B1224711) amidohydrolase (RutB) , which acts on ureidoacrylate, a compound that shares the ureido-acrylic acid core. nih.govuniprot.orgnih.gov

Following the removal of the ureido group, the resulting intermediate, likely (Z)-4-oxobut-2-enoic acid, would be further metabolized. The cis-double bond of this intermediate could be acted upon by an isomerase , such as maleate (B1232345) isomerase , which catalyzes the cis-trans isomerization of maleate to fumarate. This would convert the (Z)-isomer to the more metabolically common (E)-isomer, (E)-4-oxobut-2-enoic acid (fumaraldehydic acid).

Subsequently, a hydratase could add a water molecule across the double bond. Enzymes like fatty acid hydratases are known to catalyze such reactions on unsaturated acyl-CoAs. mdpi.com This would result in the formation of a hydroxylated intermediate. Alternatively, the keto group could be a target for a reductase . For instance, 5α-reductases act on a 3-oxo-Δ4-steroid, which has a similar oxo-alkene motif. wikipedia.org Reduction of the ketone would yield a hydroxyl group.

Finally, the carbon skeleton would likely be cleaved, possibly by a dehydrogenase complex, to yield smaller molecules that can enter central metabolic pathways. For example, mitochondrial aldehyde dehydrogenase has been shown to oxidize 4-oxonon-2-enal to its corresponding acid. nih.gov

| Proposed Enzymatic Step | Enzyme Class | Putative Substrate | Putative Product(s) |

| 1. Ureido Group Hydrolysis | Beta-ureidopropionase / Ureidoacrylate amidohydrolase | This compound | (Z)-4-Oxobut-2-enoic acid + NH₃ + CO₂ |

| 2. Isomerization | Maleate Isomerase | (Z)-4-Oxobut-2-enoic acid | (E)-4-Oxobut-2-enoic acid |

| 3. Hydration | Hydratase | (E)-4-Oxobut-2-enoic acid | 3-Hydroxy-4-oxobutanoic acid |

| 4. Reduction/Oxidation | Reductase / Dehydrogenase | 3-Hydroxy-4-oxobutanoic acid | Further breakdown products |

Fate of Degradation Products

The degradation of this compound is predicted to yield several products that are readily assimilated into central metabolism. The initial hydrolysis of the ureido group releases ammonia (NH₃) and **carbon dioxide (CO₂) **. Ammonia can be incorporated into amino acids via the glutamate (B1630785) dehydrogenase or glutamine synthetase reactions, thus replenishing the cell's nitrogen pool. Carbon dioxide can be used in various carboxylation reactions or be released.

The remaining carbon skeleton, after further enzymatic modifications, would likely be converted into intermediates of the citric acid cycle . For example, following isomerization and hydration, the resulting C4 acid could be processed into malate or oxaloacetate. If the molecule is cleaved into two-carbon units, they could enter the citric acid cycle as acetyl-CoA.

The beta-alanine that could be produced if the pathway mirrors pyrimidine degradation is a precursor for the synthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA) , a vital cofactor in numerous metabolic reactions. wikipedia.org

Metabolic Interconnections with Other Pathways

The catabolism of this compound is intrinsically linked to several major metabolic pathways.

Pyrimidine Metabolism: The strongest connection is to the reductive pathway of pyrimidine degradation. wikipedia.orgnih.gov The structural analogy to N-carbamoyl-beta-alanine and ureidoacrylate suggests that this compound could be an intermediate in the breakdown of modified pyrimidines or a related pathway.

Urea Cycle: The release of ammonia connects its catabolism to the urea cycle, particularly in organisms that use this pathway for nitrogen detoxification.

Citric Acid Cycle: As mentioned, the carbon backbone is likely funneled into the citric acid cycle, linking its degradation to cellular energy production and the biosynthesis of precursors for other molecules.

Amino Acid Metabolism: The production of ammonia and the potential formation of beta-alanine directly link this pathway to amino acid biosynthesis and catabolism.

Role as a Metabolic Intermediate

Integration into Central Metabolic Networks

As a metabolic intermediate, this compound would be situated at a crossroads of nitrogen and carbon metabolism. Its breakdown provides both a source of readily usable nitrogen in the form of ammonia and a carbon skeleton that can be oxidized for energy or used for biosynthesis.

The integration into central metabolic networks is likely regulated by the cell's energetic and nutritional state. For instance, under conditions of nitrogen limitation, the expression of enzymes involved in its catabolism might be upregulated to liberate ammonia. nih.gov Conversely, if the cell has an abundance of energy and nitrogen, the pathway may be downregulated.

Flux Analysis and Turnover Rates in Biological Systems

Direct measurements of the metabolic flux through a pathway involving this compound and its turnover rate are not currently available in the scientific literature. However, we can infer some general characteristics from related pathways.

The flux through the pyrimidine degradation pathway, which is the most probable context for this compound, is known to be regulated. Feedback inhibition of key enzymes by pathway end-products helps to maintain homeostasis. numberanalytics.comnih.gov For example, the activity of dihydropyrimidine (B8664642) dehydrogenase, an early enzyme in the pathway, can be modulated by its products.

Enzymology and Molecular Mechanisms Associated with Z 4 Oxo 4 Ureidobut 2 Enoic Acid

Characterization of Enzymes Interacting with (Z)-4-Oxo-4-ureidobut-2-enoic Acid

The breakdown of purine (B94841) nucleotides converges on the production of allantoin (B1664786), which is then sequentially metabolized. This compound, also known as allantoate (B10759256), is a central molecule in this pathway. Its enzymatic handling is crucial for the recycling of nitrogen in many organisms.

Enzyme Kinetics and Reaction Mechanisms

Allantoinase (EC 3.5.2.5)

Allantoinase catalyzes the hydrolysis of the five-membered hydantoin (B18101) ring of allantoin to produce allantoate (this compound). researchgate.net This reaction is a key step in the ureide pathway for nitrogen assimilation in many plants and microorganisms. researchgate.net The enzyme is a metalloenzyme, typically containing a binuclear metal center, with zinc being essential for its catalytic activity and enantioselectivity for (S)-allantoin. nih.govnih.gov

The reaction mechanism is proposed to involve the activation of a water molecule by the binuclear metal center, which then acts as a nucleophile to attack the carbonyl carbon of the hydantoin ring, leading to its cleavage. nih.gov

Escherichia coli allantoinase (AllB) exhibits a notably high Michaelis constant (Km) for allantoin, suggesting a low affinity for its substrate under basal conditions. nih.gov However, its activity is allosterically regulated, a feature that significantly enhances its efficiency in response to the metabolic state of the cell. nih.govnih.gov

Ureidoglycolate Lyase (EC 4.3.2.3)

Ureidoglycolate lyase carries out the final step in this pathway in some organisms, catalyzing the breakdown of (S)-ureidoglycolate into glyoxylate (B1226380) and urea (B33335). nih.govwikipedia.org This enzyme demonstrates strict stereospecificity for the (S)-enantiomer of ureidoglycolate. nih.gov The reaction is a lyase-catalyzed elimination, distinct from a hydrolytic cleavage. nih.gov

The catalytic properties of ureidoglycolate lyase have been investigated, and potent inhibitors have been developed based on its reaction mechanism. nih.gov

Interactive Data Table: Kinetic Parameters of Enzymes in Allantoate Metabolism

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax | Notes |

| Allantoinase (AllB) | Escherichia coli | Allantoin | >15 | - | - | High Km indicates low affinity. |

| Allantoinase (AllB) + GlxK + Glyoxylate | Escherichia coli | Allantoin | ~5 | - | - | Allosteric activation lowers Km. |

| Ureidoglycolate Lyase | Burkholderia cepacia | (S)-Ureidoglycolate | - | - | - | Stereospecific for (S)-isomer. |

Data for kcat and Vmax are not consistently available in the reviewed literature.

Structural Biology of Associated Enzymes

Allantoinase

The crystal structure of E. coli allantoinase reveals a homotetrameric protein where each monomer consists of a TIM barrel fold and a β-sheet domain. nih.gov A key feature of the active site is a binuclear metal center, typically zinc, which is coordinated by several conserved histidine and aspartate residues (H59, H61, Kcx146, H186, H242, and D315 in E. coli). nih.gov

Ureidoglycolate Lyase

Mutagenesis Studies for Active Site Elucidation

Site-directed mutagenesis has been a valuable tool in dissecting the functional roles of specific amino acid residues in both allantoinase and related lyases.

Allantoinase

Mutagenesis studies on E. coli allantoinase have confirmed the importance of residues involved in coordinating the binuclear metal center. nih.gov Furthermore, mutation of active site residues Asn94 and Ser317 has been shown to be critical for enzymatic activity, highlighting their role in catalysis. nih.gov The dynamic loops in the active site have also been targets for mutagenesis, with studies on the related hydantoinase showing that altering residues in these loops can modulate substrate specificity. nih.gov For instance, in a related enzyme, mutating a phenylalanine residue in a dynamic loop to an alanine (B10760859) enhanced the catalytic efficiency towards a specific substrate by approximately 200-fold. nih.gov

Ureidoglycolate Lyase

While specific mutagenesis data for ureidoglycolate lyase is limited in the provided search results, studies on the homologous isocitrate lyase from E. coli offer insights. Mutation of a conserved lysine (B10760008) residue (K-193) in the active site of isocitrate lyase to histidine or arginine significantly reduced the catalytic activity (by 50- and 14-fold, respectively) and increased the Km for the substrate. This underscores the essential role of this cationic residue in substrate binding and catalysis. Non-conservative mutations to glutamate (B1630785) or leucine (B10760876) resulted in a complete loss of activity.

Interactive Data Table: Impact of Mutations on Enzyme Activity

| Enzyme | Organism | Mutant | Effect on Kinetics | Fold Change in Activity |

| Allantoinase | E. coli | Asn94A | Crucial for activity | Significant decrease |

| Allantoinase | E. coli | Ser317A | Crucial for activity | Significant decrease |

| Isocitrate Lyase (homolog) | E. coli | K193H | Decreased activity, increased Km | ~50-fold decrease |

| Isocitrate Lyase (homolog) | E. coli | K193R | Decreased activity, increased Km | ~14-fold decrease |

Enzyme Inhibition and Activation Studies

The activity of the enzymes involved in the metabolism of this compound is tightly regulated by a variety of endogenous and exogenous molecules.

Identification of Endogenous and Exogenous Modulators

Allantoinase

Endogenous Activators: A significant finding in the regulation of E. coli allantoinase is its allosteric activation by the downstream metabolic enzyme, glycerate 2-kinase (GlxK), in the presence of glyoxylate. nih.govnih.gov This interaction enhances the affinity of allantoinase for its substrate, providing a feed-forward activation mechanism. nih.gov

Exogenous Inhibitors: Flavonoids, a class of plant secondary metabolites, have been identified as inhibitors of allantoinase. Specifically, kaempferol (B1673270) has been shown to significantly inhibit allantoinase activity. wikipedia.org

Ureidoglycolate Lyase

Exogenous Inhibitors: Potent competitive inhibitors of ureidoglycolate lyase have been designed and synthesized. These inhibitors typically contain a 2,4-dioxocarboxylate moiety, which is thought to mimic the transition state of the enzyme-catalyzed reaction. nih.gov One of the most potent inhibitors reported is 2,4-dioxo-4-phenylbutanoic acid. nih.gov

Mechanism of Enzyme Inhibition

Allantoinase

The inhibition of allantoinase by the flavonol kaempferol has been characterized as competitive. wikipedia.org This suggests that kaempferol binds to the active site of the enzyme, thereby competing with the natural substrate, allantoin. Docking studies have supported this, showing that kaempferol can fit into the active site pocket of allantoinase. wikipedia.org

Ureidoglycolate Lyase

The inhibition of ureidoglycolate lyase by 2,4-dioxocarboxylate derivatives is also competitive. nih.gov These inhibitors are designed as transition-state analogs, binding tightly to the active site and preventing the substrate from binding. The extremely low inhibition constant (Ki) for 2,4-dioxo-4-phenylbutanoic acid indicates a very high affinity for the enzyme's active site. nih.gov

Interactive Data Table: Modulators of Enzymes in Allantoate Metabolism

| Enzyme | Modulator | Type | Ki | IC50 | Mechanism |

| Allantoinase | Glycerate 2-kinase (GlxK) + Glyoxylate | Allosteric Activator | - | - | Binds to an allosteric site, inducing a conformational change that lowers the Km for allantoin. |

| Allantoinase | Kaempferol | Competitive Inhibitor | - | 35 ± 3 µM | Binds to the active site, competing with allantoin. |

| Ureidoglycolate Lyase | 2,4-dioxo-4-phenylbutanoic acid | Competitive Inhibitor | 2.2 nM | - | Acts as a transition-state analog, binding tightly to the active site. |

Rational Design of Enzyme Modulators

The rational design of enzyme modulators is a targeted approach aimed at developing molecules that can specifically interact with and alter the activity of an enzyme. 182.160.97 This strategy relies on a detailed understanding of the enzyme's three-dimensional structure, its active site, and its catalytic mechanism. nih.gov By leveraging this knowledge, researchers can design and synthesize compounds with a high affinity and specificity for the target enzyme, minimizing off-target effects. 182.160.97 Key approaches in rational design include structure-based drug design (SBDD) and the development of mechanism-based inhibitors. nih.govresearchgate.net

SBDD utilizes the three-dimensional structure of a protein, often determined through X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors. nih.gov This allows for the creation of molecules that are complementary in shape and chemical properties to the enzyme's active site. nih.gov Mechanism-based inhibitors, on the other hand, are designed to mimic the substrate or the transition state of the enzymatic reaction. researchgate.netresearchgate.net These inhibitors can bind to the active site and form a stable complex, effectively inactivating the enzyme. researchgate.net

The principles of rational design have been applied to enzymes involved in the metabolism of this compound (maleamate) and structurally related compounds. While specific rational design studies for inhibitors of maleamate (B1239421) amidohydrolase are not extensively documented in the provided research, the broader family of amidohydrolases, including allantoate amidohydrolase and carbonic anhydrases, have been targets for such design efforts.

Modulators of Allantoate Amidohydrolase and Related Enzymes

Allantoate amidohydrolase (AAH) is an enzyme that catalyzes the hydrolysis of allantoate, a compound structurally similar to maleamate. nih.govdrugbank.com AAH is a manganese-dependent enzyme, and this feature has been exploited in the design of its modulators. nih.gov For instance, borate (B1201080) and L-asparagine have been shown to inhibit allantoate-degrading activity by chelating the essential manganese ions in the active site. nih.gov L-asparagine is thought to act as a competitive inhibitor due to its structural similarity to the substrate, allowing it to bind to the active site. nih.gov Fluoride is another potent inhibitor of AAH, with micromolar concentrations causing a significant reduction in enzyme activity. nih.gov

Studies on other related cyclic amidohydrolases, such as allantoinase and dihydroorotase, have identified naturally occurring flavonols as inhibitors. nih.gov Kaempferol, for example, acts as a competitive inhibitor for allantoinase, meaning it directly competes with the substrate for binding to the active site. nih.gov In contrast, it acts as an uncompetitive inhibitor for dihydroorotase, binding to the enzyme-substrate complex. nih.gov Structural docking studies have supported these findings, showing that kaempferol binds within the active site of allantoinase. nih.gov

Derivatives of this compound as Carbonic Anhydrase Inhibitors

A significant application of rational design involving the core structure of this compound has been in the development of potent inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes. nih.gov Researchers have synthesized a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives and evaluated their inhibitory activity against hCA I and hCA II. nih.gov These compounds were found to be highly effective, with inhibition constants (Ki) in the low nanomolar range. nih.gov This indicates a very high affinity of these designed molecules for the carbonic anhydrase active site.

The following table summarizes the inhibitory activities of selected rationally designed modulators against their target enzymes.

| Compound/Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Type of Inhibition |

| (Z)-4-Oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase I | 1.85 ± 0.58 to 5.04 ± 1.46 nM | ||

| (Z)-4-Oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase II | 2.01 ± 0.52 to 2.94 ± 1.31 nM | ||

| L-Asparagine | Allantoate Amidohydrolase | Competitive | ||

| Fluoride | Allantoate Amidohydrolase | 31.6 µM (AtAAH), 42.5 µM (GmAAH) | ||

| Kaempferol | Allantoinase | 35 ± 3 µM | Competitive | |

| Kaempferol | Dihydroorotase | 31 ± 2 µM | Uncompetitive | |

| Myricetin | Dihydroorotase | 40 ± 1 µM |

Structural Activity Relationship Sar Studies for Z 4 Oxo 4 Ureidobut 2 Enoic Acid Derivatives

Synthesis of Analogues for SAR Probing

The synthesis of analogues is a cornerstone of SAR studies, allowing researchers to probe the chemical space around a lead compound. For derivatives of (Z)-4-oxo-4-ureidobut-2-enoic acid, synthetic strategies often involve the reaction of maleic anhydride (B1165640) with various substituted ureas or amines. This approach allows for the introduction of a wide range of functional groups, enabling a thorough investigation of their impact on biological efficacy.

A notable example involves the synthesis of a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. nih.gov In these syntheses, various anilines are reacted with maleic anhydride to yield the corresponding maleanilic acids. This method provides a versatile platform for creating a library of compounds with diverse electronic and steric properties on the aryl ring. nih.gov The structures of these synthesized derivatives are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectroscopy. nih.gov

Another synthetic approach involves the reaction of substituted 2,4-dioxobut-2-enoic acids with hydrazides, such as furan-2-carbohydrazide, to produce 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru While not direct urea (B33335) derivatives, these compounds share a similar butenoic acid backbone and provide insights into the importance of the substituent at the 4-position.

The following table showcases a selection of synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives and their reported inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov

| Compound | R-Group (Substitution on Arylamino Ring) | hCA I Ki (nM) | hCA II Ki (nM) |

| 4a | 2-Cl | 2.11 ± 0.71 | 2.19 ± 0.58 |

| 4b | 3-Cl | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4c | 4-Cl | 2.33 ± 0.81 | 2.25 ± 0.84 |

| 4d | 2-F | 2.98 ± 1.02 | 2.41 ± 0.93 |

| 4e | 4-F | 3.12 ± 1.15 | 2.56 ± 1.04 |

| 4f | 2-CH3 | 3.54 ± 1.21 | 2.63 ± 1.11 |

| 4g | 4-CH3 | 3.98 ± 1.32 | 2.77 ± 1.23 |

| 4h | 2-OCH3 | 4.21 ± 1.39 | 2.81 ± 1.27 |

| 4i | 4-OCH3 | 4.87 ± 1.41 | 2.89 ± 1.29 |

| 4j | 2-NO2 | 4.92 ± 1.43 | 2.91 ± 1.30 |

| 4k | 3-NO2 | 5.04 ± 1.46 | 2.94 ± 1.31 |

| 4l | 4-NO2 | 4.99 ± 1.44 | 2.93 ± 1.31 |

| 4m | 3,4-Cl2 | 2.01 ± 0.66 | 2.13 ± 0.77 |

Data sourced from a study on the inhibition of human carbonic anhydrase isoenzymes. nih.gov

Influence of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, as it dictates the three-dimensional arrangement of atoms and thus the molecule's ability to interact with its biological target. nih.govnih.gov For molecules related to this compound, the cis (Z) configuration of the double bond is a defining stereochemical feature. However, the introduction of chiral centers in derivatives can lead to stereoisomers with markedly different biological profiles.

In studies of nature-inspired 3-Br-acivicin and its derivatives, which share structural similarities with the butenoic acid scaffold, stereochemistry has been shown to be a critical determinant of antimalarial activity. nih.govresearchgate.net Research has demonstrated that only the natural (5S, αS) isomers exhibit significant potency in inhibiting the proliferation of Plasmodium falciparum. nih.gov This stereoselectivity is thought to be due to recognition by putative transporters, suggesting that a specific spatial arrangement is necessary for cellular uptake. nih.govresearchgate.netnortheastern.edu

Identification of Key Pharmacophores for Molecular Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, SAR studies help to identify these key pharmacophoric elements.

Based on the available data for analogous compounds, several key features can be highlighted:

The Carboxylic Acid Group: This group is often crucial for activity, acting as a hydrogen bond donor and acceptor, and potentially interacting with positively charged residues in a binding site. In many cases, it serves as a key anchoring point to the biological target.

The α,β-Unsaturated Carbonyl System: The conjugated system of the butenoic acid core contributes to the planarity of the molecule and can participate in Michael addition reactions with nucleophilic residues (like cysteine) in enzymes, leading to covalent inhibition.

The Ureido/Amido Moiety: The nature of the substituent at the 4-position is critical for modulating activity. In the case of the (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, the substituted aryl ring allows for a range of interactions, including hydrophobic and electronic interactions. The data on carbonic anhydrase inhibitors suggests that electron-withdrawing groups (like chloro) at the meta position of the aryl ring can enhance inhibitory activity. nih.gov

The (Z)-Configuration: The cis geometry of the double bond holds the carboxylic acid and the ureido/amido group in a specific spatial orientation, which is likely a key determinant for fitting into the active site of target enzymes.

SAR studies on related molecules have shown that modifications to these key regions can have a significant impact on biological activity. For instance, in manzamine analogues, the reduction of certain double bonds or substitution on the core ring system dramatically altered their antimalarial and antineuroinflammatory activities. nih.gov Similarly, in acridone (B373769) derivatives, the orientation and spatial topology of substituents were found to be major contributors to their bioactivity. nih.gov These findings, while on different molecular scaffolds, highlight the general principles of SAR that are applicable to the derivatives of this compound.

Chemical Synthesis Methodologies for Research Applications

Synthesis of Labeled (Z)-4-Oxo-4-ureidobut-2-enoic Acid

Labeled versions of this compound are invaluable tools for various research applications, including metabolic tracing and biochemical assays.

Stable isotope labeling allows for the tracking of the molecule and its metabolites within biological systems without the use of radioactivity. nih.govnih.gov The synthesis of isotopically labeled this compound can be achieved by incorporating precursors enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H.

For example, to introduce a ¹³C label, one could start with ¹³C-labeled maleic anhydride (B1165640). The subsequent reaction with urea (B33335) would then yield this compound with ¹³C atoms incorporated into the carbon backbone. Similarly, using ¹⁵N-labeled urea would result in a molecule labeled at the nitrogen atoms of the urea moiety.

These labeled compounds are instrumental in metabolic studies, where techniques like mass spectrometry or NMR spectroscopy can be used to follow the metabolic fate of the molecule, identify downstream metabolites, and elucidate metabolic pathways. ambic.org

| Isotope | Labeled Precursor | Potential Labeled Positions |

| ¹³C | ¹³C₄-Maleic anhydride | Carboxyl carbon, backbone carbons |

| ¹³C | ¹³C-Urea | Ureido carbon |

| ¹⁵N | ¹⁵N₂-Urea | Ureido nitrogens |

| ²H | Deuterated solvents or reagents | Non-labile C-H positions |

For applications such as protein binding assays, cellular imaging, and target identification, this compound can be tagged with a fluorescent dye or an affinity label. This is typically achieved by modifying the molecule with a linker arm that can be attached to the desired tag.

The carboxylic acid group is a common site for such modifications. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with an amine-containing fluorescent dye (e.g., fluorescein, rhodamine) or affinity tag (e.g., biotin).

The general strategy involves:

Synthesis of this compound with a suitable protecting group on the carboxylic acid if necessary.

Introduction of a linker with a reactive handle if direct conjugation is not feasible.

Deprotection of the carboxylic acid.

Activation of the carboxylic acid.

Conjugation with the fluorescent or affinity tag.

Care must be taken to ensure that the attachment of the tag does not significantly alter the biological activity of the parent molecule.

Derivatization Strategies for Enhanced Research Utility

Derivatization of this compound can be employed to modulate its physicochemical properties, biological activity, and target selectivity. A study on related (Z)-4-oxo-4-(arylamino)but-2-enoic acids demonstrated that modifications to the molecule could lead to potent inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov

Common derivatization strategies for this compound could include:

Modification of the Carboxylic Acid: Conversion to esters, amides, or other functional groups can influence the molecule's polarity, cell permeability, and metabolic stability.

Substitution on the Urea Moiety: Introducing various substituents on the urea nitrogen atoms can impact the molecule's hydrogen bonding capacity and interactions with biological targets.

Modification of the Alkene Backbone: While potentially challenging without altering the (Z)-geometry, additions or substitutions on the double bond could be explored to create novel analogs.

Preparation of Prodrugs for In Vitro Studies

The development of prodrugs for this compound is a strategic approach to modulate its physicochemical properties and control its release at the site of action in in vitro models. Prodrugs are typically designed to be inactive precursors that are enzymatically or chemically converted to the active parent drug under specific conditions. For this compound, this often involves the modification of its carboxylic acid or ureido functionalities.

A common strategy for creating prodrugs of carboxylic acid-containing compounds is the formation of ester linkages. These esters can be designed to be hydrolyzed by esterases present in cell culture media or within cells, thereby releasing the active acid. For instance, the synthesis of various ester prodrugs can be achieved by reacting the carboxylic acid group of this compound with a range of alcohols under acidic conditions or using coupling agents.

Another approach involves the synthesis of amide-based prodrugs. For example, a study on the synthesis of prodrugs of niacin and ketoprofen (B1673614) involved their conjugation to the naturally occurring bile acid chenodeoxycholic acid (CDCA) using lysine (B10760008) as a linker. nih.govnih.gov This strategy could be adapted for this compound, where the carboxylic acid is coupled to an amino acid or another promoiety via an amide bond. The stability and release kinetics of such prodrugs can be fine-tuned by altering the linker and the promoiety. nih.gov The enzymatic stability of these prodrugs is a key factor and is often evaluated in cellular homogenates, such as Caco-2 or liver homogenates, to predict their conversion to the parent drug. nih.govnih.gov

The following table summarizes potential prodrug strategies for this compound for in vitro studies:

| Prodrug Strategy | Linkage Type | Potential Promoieties | Release Mechanism |

| Esterification | Ester | Alkyl alcohols, Glycols | Esterase-mediated hydrolysis |

| Amidation | Amide | Amino acids, Peptides | Amidase/Peptidase-mediated hydrolysis |

| Bile Acid Conjugation | Amide | Chenodeoxycholic acid (CDCA), Ursodeoxycholic acid (UDCA) | Enzymatic cleavage in enterohepatic circulation models |

Synthesis of Bioconjugates for Target Identification

The identification of cellular targets of this compound is crucial for understanding its mechanism of action. The synthesis of bioconjugates, where the compound is covalently attached to a biomolecule such as a protein or a reporter molecule, is a powerful tool for these investigations.

A primary method for the synthesis of bioconjugates of this compound involves the reaction of its precursor, maleic anhydride, with primary amino groups on proteins. Maleic anhydride reacts readily and specifically with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins under mild conditions. nih.gov This reaction results in the formation of a maleyl-protein conjugate, effectively linking the core structure of this compound to the protein. nih.gov

This maleylation is reversible under acidic conditions (pH 3.5), which can be advantageous for certain experimental designs. nih.gov The reaction can be monitored spectrophotometrically, and the extent of modification can be quantified. nih.gov A notable example of this type of modification was observed in a study on a transgenic human monoclonal antibody, where a maleuric acid modification was identified on the N-termini of the light and heavy chains. nih.gov This demonstrates the feasibility of such bioconjugation reactions in vivo and provides a basis for their application in targeted research.

The reactivity of maleic anhydride and its derivatives towards cysteine residues in proteins has also been described, offering another avenue for bioconjugation. researchgate.net This involves a Michael addition reaction, leading to a stable thioether linkage.

The table below outlines key methodologies for the synthesis of this compound bioconjugates for target identification:

| Bioconjugation Strategy | Reactive Precursor | Target Residue on Protein | Linkage Formed | Key Features |

| Maleylation | Maleic anhydride | Lysine (ε-amino group), N-terminus (α-amino group) | Amide (Maleyl group) | Reversible at acid pH; specific for amino groups. nih.gov |

| Michael Addition | Maleic anhydride derivatives | Cysteine (thiol group) | Thioether | Forms a stable covalent bond. researchgate.net |

Analytical Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating (Z)-4-Oxo-4-ureidobut-2-enoic acid from complex matrices, such as in the study of allantoin (B1664786) degradation. nih.gov The choice of technique is dictated by the compound's polarity and the analytical objective, whether it is quantification or preparative isolation for further studies.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and related compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, valued for its efficiency in separating polar and nonpolar compounds. semanticscholar.orgresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. semanticscholar.orgresearchgate.netresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a polar compound like this compound, careful selection of the mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is critical to achieve adequate retention and resolution. semanticscholar.orgresearchgate.net The pH of the mobile phase is another crucial parameter, as it influences the ionization state of the carboxylic acid and ureido functional groups, thereby affecting retention behavior. semanticscholar.orgresearchgate.net

Detection in HPLC is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl system in this compound is expected to exhibit strong UV absorbance. semanticscholar.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Related Compounds

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.orgresearchgate.net |

| Mobile Phase | Buffered Methanol or Acetonitrile Solution (e.g., 70:30 v/v) semanticscholar.orgresearchgate.net |

| pH | Acidic (e.g., 3.5) to suppress ionization semanticscholar.orgresearchgate.net |

| Flow Rate | 1.0 mL/min semanticscholar.orgresearchgate.net |

| Detection | UV at λmax ~220-230 nm semanticscholar.orgresearchgate.net |

| Injection Volume | 20 µL researchgate.net |

This table presents typical parameters inferred from the analysis of structurally related compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.govnih.gov However, due to the low volatility and thermal lability of this compound, direct GC-MS analysis is challenging. The presence of polar functional groups (carboxylic acid and urea) necessitates a derivatization step to increase volatility and thermal stability. nih.gov

Derivatization chemically modifies the analyte to a less polar and more volatile form. For compounds containing active hydrogens, such as carboxylic acids and ureas, silylation is a common derivatization strategy. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be separated on a nonpolar capillary column and detected by a mass spectrometer, which provides both quantitative data and mass fragmentation patterns for structural confirmation. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of a wide range of compounds in complex mixtures, including metabolites like this compound. nih.govlcms.cz This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. researchgate.netnih.gov

For the analysis of polar, acidic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. nih.gov This allows for better retention of very polar analytes.

The mass spectrometer is typically operated in electrospray ionization (ESI) mode, which is suitable for polar and ionizable molecules. nih.gov By operating in negative ion mode, the deprotonated molecule [M-H]⁻ of this compound can be selectively monitored. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions from the precursor ion to product ions. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Related Metabolites

| Parameter | Typical Setting |

| Chromatography | HILIC or Reversed-Phase nih.gov |

| Column | e.g., XBridge BEH Amide (HILIC) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous formic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for acids |

| MS Detection | Multiple Reaction Monitoring (MRM) nih.gov |

This table provides representative parameters from the analysis of similar metabolites and would need to be adapted for the specific analysis of this compound.

Spectroscopic Methods for Characterization in Research Samples

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, often after isolation by chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound. nih.gov

¹H NMR: The proton NMR spectrum would provide key information. The vinyl protons on the cis-double bond would appear as a characteristic multiplet, with a smaller coupling constant (J-value) than for a trans-isomer. The protons of the NH₂ and NH groups of the ureido moiety would appear as broad signals, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid, as well as the urea (B33335) carbonyl, would resonate at low field (downfield). The olefinic carbons would appear in the mid-region of the spectrum.

The (Z)-configuration of the double bond can be confirmed by Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between the vinyl protons. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. nih.govraco.cat These would include:

Broad O-H stretching vibration from the carboxylic acid.

N-H stretching vibrations from the urea group.

Multiple C=O stretching vibrations corresponding to the ketone, carboxylic acid, and urea carbonyls.

C=C stretching vibration for the alkene.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show a strong absorption maximum (λmax) due to the π → π* electronic transition of the α,β-unsaturated carbonyl system. This property is also exploited for UV detection in HPLC. semanticscholar.orgresearchgate.net

Table 3: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Region/Value |

| ¹H NMR | Vinyl Protons (CH=CH) | Chemical shift (δ) ~6.0-7.5 ppm, J-coupling ~10-12 Hz for cis |

| Ureido Protons (NH, NH₂) | Broad signals, δ dependent on solvent and concentration | |

| Carboxyl Proton (COOH) | Broad signal, δ > 10 ppm | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~160-180 ppm |

| Olefinic Carbons (C=C) | δ ~120-140 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | Broad band, 2500-3300 cm⁻¹ |

| N-H Stretch (Urea) | ~3200-3500 cm⁻¹ | |

| C=O Stretch (Ketone, Acid, Urea) | ~1650-1750 cm⁻¹ (multiple bands) | |

| C=C Stretch | ~1600-1650 cm⁻¹ | |

| UV-Vis | λmax | ~220-280 nm in a suitable solvent |

The values in this table are estimations based on the analysis of structurally similar compounds and serve as a guide. nih.govraco.cat

Bioanalytical Approaches for Detection in Biological Matrices

The accurate detection and quantification of this compound, more commonly known as allantoic acid, in biological matrices is crucial for understanding its role in purine (B94841) metabolism and as a potential biomarker for various physiological and pathological states. A variety of bioanalytical methodologies have been developed and employed in research settings, primarily relying on chromatographic separation coupled with sensitive detection techniques.

High-performance liquid chromatography (HPLC) has been a foundational technique for the analysis of allantoic acid. Early methods utilized reversed-phase HPLC for the quantitative determination of this compound in biological fluids like blood and urine. nih.govnih.gov However, due to the high polarity of allantoic acid, conventional reversed-phase columns like octadecylsilyl (ODS) show poor retention, making separation from other hydrophilic components challenging. google.com To overcome this, hydrophilic interaction chromatography (HILIC) has emerged as a more suitable approach. HILIC columns, with stationary phases containing polar functional groups, enable better retention and separation of polar analytes like allantoic acid from complex biological samples. google.comchromatographyonline.com

More advanced and sensitive methods involve the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a rapid, specific, and sensitive assay for urinary allantoic acid, requiring minimal sample preparation. nih.gov Similarly, HILIC-LC-MS/MS methods have been developed for the quantification of allantoic acid and other purine degradation pathway metabolites in human plasma. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) provides another reliable and accurate method for determining serum allantoic acid levels, often involving derivatization of the analyte to increase its volatility. nih.gov

These advanced analytical techniques provide the necessary sensitivity and specificity for quantifying allantoic acid in complex biological matrices, facilitating research into its metabolic significance.

Sample Preparation Techniques for Metabolomics Research

Effective sample preparation is a critical prerequisite for reliable and reproducible analysis of this compound in metabolomics research. The primary goal is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue extracts) while removing interfering substances such as proteins and salts, and to prepare it in a solvent compatible with the analytical instrument.

For the analysis of allantoic acid in blood plasma or serum, a common initial step is protein precipitation . This is typically achieved by adding a cold organic solvent, such as methanol, to the sample. nih.gov The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the metabolites, can then be collected for further processing or direct analysis. nih.gov

For urine samples, preparation can be simpler due to the lower protein content. A typical procedure involves dilution of the urine sample with deionized water or a suitable buffer. nih.gov This is often followed by centrifugation or filtration to remove any particulate matter. nih.govnih.gov

In many quantitative metabolomics studies, an internal standard (IS) is added to the sample at the beginning of the preparation process. The IS is a compound that is chemically similar to the analyte but isotopically labeled (e.g., using ¹³C or ¹⁵N). nih.govnih.gov The use of an IS helps to correct for variations in sample extraction, derivatization, and instrument response, thereby improving the accuracy and precision of the quantification.

For GC-MS analysis, a derivatization step is necessary to make the polar and non-volatile allantoic acid amenable to gas chromatography. This involves a chemical reaction to convert the analyte into a more volatile derivative. nih.gov

The table below summarizes common sample preparation techniques for the analysis of this compound in different biological matrices.

| Biological Matrix | Sample Preparation Technique | Purpose | Reference(s) |

| Plasma/Serum | Protein Precipitation (e.g., with cold methanol) | Removal of proteins that can interfere with analysis and damage analytical columns. | nih.gov |

| Addition of Internal Standard | Correction for analytical variability. | nih.govnih.gov | |

| Derivatization (for GC-MS) | Increase volatility for gas chromatography. | nih.gov | |

| Urine | Dilution | Reduce matrix effects and bring analyte concentration into the analytical range. | nih.gov |

| Centrifugation/Filtration | Removal of cells and particulate matter. | nih.govnih.gov | |

| Addition of Internal Standard | Correction for analytical variability. | nih.gov | |

| Plant Tissue | Grinding in buffer | Homogenization and extraction of metabolites. | nih.gov |

| Centrifugation and Filtration | Removal of cell debris and particulate matter. | nih.gov |

Development of Specific Assays for Enzymatic Activity

The concentration of this compound in biological systems is regulated by the activity of specific enzymes. The development of assays to measure the activity of these enzymes is therefore essential for understanding the metabolic pathways involving this compound. The two primary enzymes are allantoinase, which produces allantoic acid from allantoin, and ureidoglycolate lyase, which degrades allantoic acid.

Allantoinase Activity Assays:

Assays for allantoinase (EC 3.5.2.5) activity typically rely on the measurement of the product, allantoic acid. Since allantoic acid can be unstable, it is often chemically degraded to glyoxylate (B1226380) and urea, and one of these products is then quantified. nih.govsigmaaldrich.com

A common colorimetric method involves the following steps:

Incubation of the enzyme extract with allantoin as the substrate. nih.govsigmaaldrich.com

Termination of the enzymatic reaction and acid-catalyzed hydrolysis of the formed allantoic acid to glyoxylate and urea by heating in the presence of acid. nih.gov

Reaction of the glyoxylate with a chromogenic reagent, such as phenylhydrazine (B124118), to form a colored product. sigmaaldrich.com

Spectrophotometric measurement of the absorbance of the colored product, which is proportional to the amount of glyoxylate and thus to the allantoinase activity. sigmaaldrich.com

The table below outlines a typical protocol for an allantoinase activity assay.

| Step | Procedure | Purpose | Reference(s) |

| 1. Reaction Incubation | Incubate enzyme extract with a buffered solution of allantoin. | Enzymatic conversion of allantoin to allantoic acid. | nih.govsigmaaldrich.com |

| 2. Reaction Termination and Hydrolysis | Add acid (e.g., HCl) and heat. | Stop the enzyme reaction and degrade allantoic acid to glyoxylate and urea. | nih.gov |

| 3. Color Development | Add phenylhydrazine and potassium ferricyanide. | Form a colored phenylhydrazone derivative with glyoxylate. | nih.govsigmaaldrich.com |

| 4. Detection | Measure absorbance at a specific wavelength (e.g., 540 nm). | Quantify the amount of glyoxylate formed, which reflects allantoinase activity. | sigmaaldrich.com |

Ureidoglycolate Lyase Activity Assays:

Ureidoglycolate lyase (EC 4.3.2.3) catalyzes the breakdown of (S)-ureidoglycolate (allantoic acid) into glyoxylate and urea. wikipedia.orgyeastgenome.org Assays for this enzyme can directly monitor the formation of one of these products.

A continuous spectrophotometric assay has been developed that couples the production of glyoxylate to the oxidation of NADH by a coupling enzyme, such as lactate (B86563) dehydrogenase or glyoxylate reductase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time and is directly proportional to the ureidoglycolate lyase activity.

Another approach is a discontinuous assay where the reaction is stopped at specific time points, and the amount of urea produced is measured. This can be achieved by using urease to hydrolyze the urea to ammonia (B1221849), which is then quantified. nih.gov This method is particularly useful for distinguishing between ureidoglycolate lyase (which produces urea) and ureidoglycolate amidohydrolase (which produces ammonia directly). nih.gov

The development of new synthetic substrates has also enabled direct monitoring of ureidoglycolate lyase activity. nih.gov

The following table summarizes key aspects of ureidoglycolate lyase assays.

| Assay Type | Principle | Detection Method | Reference(s) |

| Continuous Spectrophotometric | Coupled enzyme reaction where glyoxylate production leads to NADH oxidation. | Decrease in absorbance at 340 nm. | |

| Discontinuous (Urea-based) | Measurement of urea produced after the reaction is stopped. Often involves urease to produce ammonia. | Colorimetric or other methods for ammonia/urea quantification. | nih.gov |

| Direct (using synthetic substrates) | Use of synthetic substrates that allow for direct monitoring of enzyme activity. | Varies depending on the substrate (e.g., spectrophotometry). | nih.gov |

Computational and Theoretical Studies on Z 4 Oxo 4 Ureidobut 2 Enoic Acid

Molecular Modeling and Docking Studies

Molecular modeling techniques provide a virtual three-dimensional framework to investigate the structure, conformation, and potential interactions of (Z)-4-oxo-4-ureidobut-2-enoic acid with biological macromolecules. These methods are crucial for predicting how the molecule might bind to a protein's active site, a key step in understanding its potential pharmacological activity.

Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, while specific docking studies are not widely published, valuable insights can be drawn from research on closely related analogs, such as (Z)-4-oxo-4-(arylamino)but-2-enoic acids.

A study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives revealed their potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. nih.govnih.gov Carbonic anhydrase is a crucial metalloenzyme involved in the reversible hydration of carbon dioxide. nih.govnih.gov The docking studies performed as part of this research indicated that these molecules bind effectively within the active site of the hCA enzymes. The butenoic acid scaffold, which is shared with this compound, plays a critical role in this interaction. The carboxylic acid group is predicted to coordinate with the zinc ion in the enzyme's active site, a common binding motif for carbonic anhydrase inhibitors. The ureido group of the target compound, with its hydrogen bond donors and acceptors, would likely form additional stabilizing interactions with amino acid residues in the active site, further anchoring the molecule.

The general principles of these interactions can be extrapolated to predict how this compound might interact with various protein targets. The key interacting features of the molecule would be:

The carboxylic acid group: A primary site for forming strong hydrogen bonds or coordinating with metal ions.

The ureido group: Capable of forming multiple hydrogen bonds with protein backbones or side chains.

The α,β-unsaturated carbonyl system: Can participate in Michael addition reactions with nucleophilic residues like cysteine, although this is a reactive interaction rather than a simple binding one.

A hypothetical docking of this compound into a generic enzyme active site might reveal the interactions summarized in the table below.

| Functional Group of Ligand | Potential Interacting Residue(s) in Protein | Type of Interaction |

| Carboxylic acid | Histidine, Lysine (B10760008), Arginine, Zn²⁺ | Hydrogen bond, Ionic bond, Metal coordination |

| Ureido group | Aspartate, Glutamate (B1630785), Serine, Threonine | Hydrogen bond |

| Carbonyl oxygen (oxo group) | Asparagine, Glutamine | Hydrogen bond |

| Alkene C=C bond | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, van der Waals |

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt by rotation around its single bonds. For this compound, the key rotatable bonds are those connecting the ureido group to the carbonyl carbon and the C-C single bonds in the butenoic acid chain.

Due to the (Z)-configuration of the double bond and the presence of conjugated π-systems, the butenoic acid backbone is expected to be relatively planar. Computational studies on related molecules like maleamic acid, which is (Z)-4-amino-4-oxobut-2-enoic acid, have shown that strong π-bonding between the carbonyl carbon and the nitrogen of the amide group, along with intramolecular hydrogen bonds, contributes to a planar molecular structure. researchgate.net A similar planarity can be anticipated for the core structure of this compound.

The primary conformational flexibility would arise from the rotation around the C-N bond of the ureido group. Different orientations of the terminal amino group of the urea (B33335) moiety relative to the rest of the molecule would lead to various conformers with different energy levels. A computational analysis would typically involve a systematic rotation of this bond, followed by energy minimization of each resulting structure to identify the most stable, low-energy conformations. These low-energy conformers are the most likely to be biologically active as they represent the most populated shapes of the molecule in solution.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and reactivity. unipd.it These methods can be used to predict a wide range of characteristics, from the distribution of electron density to the energetics of chemical reactions.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

HOMO and LUMO: The HOMO represents the region from which an electron is most easily removed, indicating susceptibility to electrophilic attack. The LUMO is the region where an electron is most easily accepted, indicating susceptibility to nucleophilic attack. For this compound, the HOMO is likely to be located on the electron-rich ureido group and the double bond, while the LUMO would be concentrated on the electron-deficient carbonyl carbons and the α,β-unsaturated system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential: A map of the electrostatic potential would show regions of negative potential (electron-rich) around the carbonyl oxygens and the carboxylic acid group, and regions of positive potential (electron-poor) around the amide and carboxylic acid hydrogens. This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Charge Transfer: Studies on related ureidopeptidomimetics have shown that the ureido group can act as an effective electron donor in charge-transfer processes. nih.gov In this compound, a similar charge transfer from the ureido group to the electron-withdrawing butenoic acid moiety is expected, which would influence its reactivity and interaction with biological targets. nih.gov

The following table summarizes the predicted electronic properties based on the functional groups present in the molecule.

| Functional Group | Predicted Electronic Character | Predicted Reactivity |

| Ureido Group | Electron-donating, Nucleophilic | Site for electrophilic attack, Hydrogen bond donor |

| α,β-Unsaturated Carbonyl | Electron-withdrawing, Electrophilic | Site for nucleophilic (Michael) addition |

| Carboxylic Acid | Acidic, Electron-withdrawing | Proton donor, Site for nucleophilic attack, Metal chelation |

Reaction Pathway Simulations

Computational methods can be used to simulate the pathways of chemical reactions, providing insights into reaction mechanisms and the stability of intermediates and transition states. For this compound, an important potential reaction is intramolecular cyclization.

Computational studies on the related maleamic acid have shown that it can undergo cyclodehydration to form either a maleimide (B117702) or an isomaleimide. researchgate.net The reaction proceeds through a mixed anhydride (B1165640) intermediate. DFT calculations have been used to determine that the formation of the isoimide (B1223178) is often kinetically favored. researchgate.net A similar cyclization could be possible for this compound, where the carboxylic acid group reacts with the ureido group. Simulating this reaction pathway would involve calculating the energy profile of the reaction, identifying the transition state structures, and determining the activation energies for the different possible cyclization routes. This would help to predict whether such a reaction is likely to occur under physiological conditions and what the likely products would be.

In Silico Pathway Reconstruction and Network Analysis

In silico pathway reconstruction and network analysis are computational approaches used to predict the metabolic fate of a compound within a biological system and to understand its broader biological context.

For this compound, its metabolic pathway is not experimentally established. However, computational tools can predict potential metabolic transformations. oup.com These tools use databases of known metabolic reactions and algorithms to identify which enzymes might act on the molecule. creative-biolabs.com Given its structure, likely metabolic transformations would involve the ureido and carboxylic acid groups.

By analogy to related compounds found in metabolomic databases, such as 3-ureidoisobutyric acid, which is involved in pyrimidine (B1678525) metabolism, it is plausible that this compound could be processed by similar enzymatic pathways. hmdb.ca 3-ureidoisobutyric acid is a product of dihydrothymine (B131461) metabolism via the enzyme dihydropyrimidinase. hmdb.ca In silico tools could be used to investigate if this compound is a potential substrate for enzymes in the pyrimidine degradation pathway or other amidohydrolase superfamilies.

A typical in silico metabolic prediction for this compound would involve the following steps:

Submission of the chemical structure to a metabolic prediction server or software.

Prediction of sites of metabolism: The software would identify atoms or functional groups most likely to be modified by metabolic enzymes.

Generation of potential metabolites: Based on a library of known biotransformations (e.g., hydrolysis, reduction, conjugation), the software would generate the structures of possible metabolites.

Ranking of metabolites: The predicted metabolites would be ranked based on the likelihood of their formation.

Network analysis would then place the compound and its predicted metabolites into the context of broader metabolic networks. oup.com This could reveal potential interactions with other metabolic pathways and help to generate hypotheses about the compound's biological effects. For example, if the compound is predicted to be a substrate for an enzyme involved in a key metabolic pathway, it could act as a competitive inhibitor and modulate the flux through that pathway.

Advanced Methodologies and Future Directions in Research

Systems Biology Approaches to Understanding Metabolic Regulation

Systems biology offers a holistic framework for understanding the intricate network of reactions that govern the metabolism of compounds like (Z)-4-Oxo-4-ureidobut-2-enoic acid. By integrating experimental data with computational modeling, researchers can move beyond a one-dimensional view of its function to a multi-dimensional understanding of its role in cellular physiology. dokumen.pub

A key aspect of this approach is the construction of genome-scale metabolic models (GEMs). These models can simulate the flow of metabolites through the cell's entire metabolic network, predicting how the synthesis or degradation of this compound might be affected by genetic or environmental perturbations. For instance, by simulating the knockout of genes encoding for enzymes potentially involved in its biosynthesis, researchers could identify key steps in its metabolic pathway.

Furthermore, systems biology can help elucidate the regulatory mechanisms controlling the concentration of this compound. This includes identifying transcription factors that may regulate the expression of enzymes in its metabolic pathway or allosteric regulation by other metabolites. The study of urea-containing compounds, for example, has benefited from systems approaches to understand their role in broader metabolic regulation, such as in the urea (B33335) cycle and its connections to energy metabolism. researchgate.netoup.com

Integration of Omics Data (Genomics, Proteomics, Metabolomics)

Genomics: Can identify the genes encoding the enzymes responsible for the synthesis and degradation of this compound. Genome-wide association studies (GWAS) could potentially link genetic variations in these genes to altered levels of the compound and associated phenotypes. dokumen.pub

Proteomics: Allows for the quantification of the proteins (enzymes) directly involved in the metabolism of this compound. This can reveal post-translational modifications that may regulate enzyme activity. nih.gov

Metabolomics: Directly measures the concentration of this compound and other related small molecules. nih.govoncotarget.com This provides a real-time snapshot of the metabolic state of a cell or organism. nih.gov

By integrating these data layers, researchers can build a more complete picture. For example, a high level of gene expression (genomics) might not correlate with high protein levels (proteomics) if protein degradation is high. Similarly, high enzyme levels may not lead to high product concentrations if the necessary substrates are unavailable (metabolomics). The integration of these datasets is crucial for understanding the complex biology of metabolic disorders and the role of small molecules within them. bohrium.comnih.gov

Table 1: Hypothetical Multi-Omics Data Integration for Studying this compound

| Omics Layer | Potential Data Generated | Research Question Addressed |

| Genomics | Identification of putative biosynthetic and degradation genes. | What are the genetic determinants of this compound levels? |

| Proteomics | Quantification of enzyme levels involved in its metabolism. | How are the enzymes that produce and consume this compound regulated? |

| Metabolomics | Measurement of the concentration of the compound and related metabolites. | What is the physiological concentration range of this compound? |

Development of Novel Biosensors for In Vitro Detection

Real-time, sensitive, and selective detection of this compound in vitro is a critical technological goal. The development of novel biosensors could revolutionize research by enabling the continuous monitoring of this metabolite in cell cultures or enzymatic assays. mdpi.comcam.ac.uk

Current methods for metabolite detection often rely on mass spectrometry or nuclear magnetic resonance, which are not typically suited for real-time measurements. mdpi.com Biosensors, on the other hand, convert a biological recognition event into a measurable signal. nih.govacs.org

Potential biosensor designs for this compound could include: